molecular formula C6H6N4O4S B1218069 5-Hydroxyniridazole CAS No. 72589-88-9

5-Hydroxyniridazole

Cat. No.: B1218069
CAS No.: 72589-88-9
M. Wt: 230.2 g/mol
InChI Key: IRFBGTHTPRUSFQ-UHFFFAOYSA-N
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Description

5-Hydroxyniridazole is a key metabolite of the antischistosomal drug niridazole (1-(5-nitro-2-thiazolyl)-2-imidazolidinone). It is formed via oxidative metabolism and plays a critical role in detoxification pathways. Unlike niridazole, which is associated with carcinogenicity and neurotoxicity, 5-Hydroxyniridazole undergoes further enzymatic conversion by NAD+-dependent aldehyde dehydrogenase (EC 1.2.1.3) to form N-(5-nitro-2-thiazolyl)-N'-carboxymethylurea (NTCU), a unique urinary metabolite lacking the imidazolidinone ring . This conversion stabilizes the molecule via ketoenol tautomerism, evidenced by pH-dependent spectral shifts (λmax shifts from 308 nm to 388 nm at alkaline pH) . The detoxification pathway highlights 5-Hydroxyniridazole's role in mitigating niridazole's adverse effects.

Properties

CAS No.

72589-88-9

Molecular Formula

C6H6N4O4S

Molecular Weight

230.2 g/mol

IUPAC Name

5-hydroxy-1-(5-nitro-1,3-thiazol-2-yl)imidazolidin-2-one

InChI

InChI=1S/C6H6N4O4S/c11-3-1-7-5(12)9(3)6-8-2-4(15-6)10(13)14/h2-3,11H,1H2,(H,7,12)

InChI Key

IRFBGTHTPRUSFQ-UHFFFAOYSA-N

SMILES

C1C(N(C(=O)N1)C2=NC=C(S2)[N+](=O)[O-])O

Canonical SMILES

C1C(N(C(=O)N1)C2=NC=C(S2)[N+](=O)[O-])O

Synonyms

5-hydroxyniridazole

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogs

Niridazole
  • Structure: Niridazole (C₅H₄N₃O₃S) contains a nitro-thiazole ring fused to an imidazolidinone ring.
  • Metabolism : Niridazole is metabolized to 4- and 5-hydroxy derivatives, which are implicated in toxicity. 5-Hydroxyniridazole diverges as a precursor to NTCU, a detoxification product .
  • Toxicity : Niridazole's toxicity (e.g., CNS effects) contrasts with 5-Hydroxyniridazole's role in reducing bioactivation risks.
5-Nitroimidazole
  • Structure: A simpler nitroimidazole (C₃H₃N₃O₂) lacking the thiazole and imidazolidinone moieties.
  • Applications : Used in synthesizing antimicrobial derivatives (e.g., metronidazole analogs) .
  • Safety : Classified as acutely toxic (oral, H302) with strict handling protocols . Unlike 5-Hydroxyniridazole, it lacks documented detoxification pathways.
5-Hydroxymethylthiazole
  • Structure: A thiazole derivative (C₄H₅NO₂S) with a hydroxymethyl substituent.
  • Function : The hydroxymethyl group enhances solubility, contrasting with 5-Hydroxyniridazole's hydroxyl group, which facilitates tautomerism and enzyme interactions .

Metabolic and Pharmacokinetic Comparison

Compound Metabolic Pathway Key Enzymes Involved Detoxification Potential Toxicity Profile
5-Hydroxyniridazole Converted to NTCU via aldehyde dehydrogenase Aldehyde dehydrogenase (EC 1.2.1.3) High (reduces carcinogenicity) Low (detox intermediate)
Niridazole Hydroxylation to 4-/5-hydroxy derivatives Cytochrome P450 Low High (CNS toxicity)
5-Nitroimidazole Reduction of nitro group to reactive intermediates Nitroreductases Moderate (varies by derivative) Moderate (acute oral toxicity)

Physicochemical Properties

Compound Molecular Weight (g/mol) Solubility Tautomerism Key Functional Groups
5-Hydroxyniridazole 130.08 Moderate (pH-dependent) Ketoenol tautomerism Hydroxyl, nitro-thiazole
Niridazole 189.17 Low None Nitro-thiazole, imidazolidinone
5-Nitroimidazole 113.08 Low to moderate None Nitro, imidazole

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